molecular formula C7H5BrCl2O B14738850 6-Bromo-2,4-dichloro-3-methylphenol CAS No. 5415-39-4

6-Bromo-2,4-dichloro-3-methylphenol

Cat. No.: B14738850
CAS No.: 5415-39-4
M. Wt: 255.92 g/mol
InChI Key: PPFIMNYMOXYGMN-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-3-methylphenol is a halogenated phenol compound with the molecular formula C7H5BrCl2O. It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out in multiple steps:

    Bromination: 3-methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2- and 4-positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products with different functional groups replacing the halogen atoms.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives or dehalogenated products.

Scientific Research Applications

6-Bromo-2,4-dichloro-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics or disinfectants.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial coatings.

Mechanism of Action

The antimicrobial activity of 6-Bromo-2,4-dichloro-3-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate the cell membrane more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: Similar structure but lacks the chlorine atoms.

    2,4-Dibromo-6-isopropyl-3-methylphenol: Contains additional bromine atoms and an isopropyl group.

    2,4-Dichloro-3-methylphenol: Lacks the bromine atom but has similar chlorine substitution.

Uniqueness

6-Bromo-2,4-dichloro-3-methylphenol is unique due to the specific combination of bromine and chlorine atoms, which enhances its antimicrobial properties compared to compounds with only bromine or chlorine substitutions. The presence of both halogens provides a broader spectrum of activity and increased potency against various microorganisms.

Properties

CAS No.

5415-39-4

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-methylphenol

InChI

InChI=1S/C7H5BrCl2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3

InChI Key

PPFIMNYMOXYGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Br)O)Cl

Origin of Product

United States

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